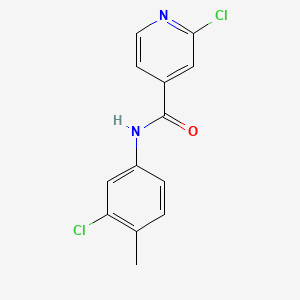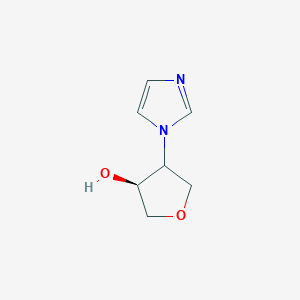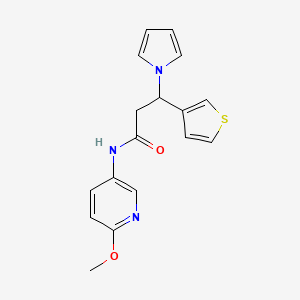
2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, which is further connected to an isonicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide typically involves the reaction of 3-chloro-4-methylaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.
化学反応の分析
Types of Reactions
2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Substitution Reactions: Formation of new amides, thioethers, or other substituted derivatives.
Oxidation Reactions: Formation of carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Formation of amines or other reduced derivatives.
科学的研究の応用
2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. It may act as a lead compound for the design of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other industrial products.
作用機序
The mechanism of action of 2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit or activate specific pathways, leading to desired therapeutic effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis.
類似化合物との比較
2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide can be compared with other similar compounds, such as:
2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide: This compound contains a nitro group instead of the isonicotinamide moiety, which may result in different chemical and biological properties.
3-chloro-4-methylphenyl isocyanate: This compound has an isocyanate group instead of the isonicotinamide moiety, which can lead to different reactivity and applications.
N-(3-chloro-4-methylphenyl)-2-methylpentanamide: This compound has a pentanamide moiety instead of the isonicotinamide moiety, which may affect its chemical and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H10Cl2N2O |
|---|---|
分子量 |
281.13 g/mol |
IUPAC名 |
2-chloro-N-(3-chloro-4-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-2-3-10(7-11(8)14)17-13(18)9-4-5-16-12(15)6-9/h2-7H,1H3,(H,17,18) |
InChIキー |
DLIPVPUUCIGDPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367238.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367239.png)


![2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367248.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13367259.png)

![2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367270.png)
![N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13367274.png)
![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367283.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367291.png)

